3-Amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid

DPP4 inhibition β-amino acid SAR medicinal chemistry

3-Amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid (CAS 470704-56-4) is a synthetic β-amino acid derivative with the molecular formula C₉H₁₃NO₂S and a molecular weight of 199.27 g/mol. The compound features a 2,5-dimethylthiophene ring attached to the β-carbon of a β-alanine backbone, distinguishing it structurally from common α-amino acids and unsubstituted thiophene analogs.

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
CAS No. 470704-56-4
Cat. No. B12446300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid
CAS470704-56-4
Molecular FormulaC9H13NO2S
Molecular Weight199.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(S1)C)C(CC(=O)O)N
InChIInChI=1S/C9H13NO2S/c1-5-3-7(6(2)13-5)8(10)4-9(11)12/h3,8H,4,10H2,1-2H3,(H,11,12)
InChIKeyCUQAJVITOFFMQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(2,5-dimethylthiophen-3-yl)propanoic Acid (CAS 470704-56-4): Compound Identity and Procurement Baseline


3-Amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid (CAS 470704-56-4) is a synthetic β-amino acid derivative with the molecular formula C₉H₁₃NO₂S and a molecular weight of 199.27 g/mol . The compound features a 2,5-dimethylthiophene ring attached to the β-carbon of a β-alanine backbone, distinguishing it structurally from common α-amino acids and unsubstituted thiophene analogs [1]. It is primarily supplied as a research chemical (typical purity ≥98%) for use as a synthetic building block in medicinal chemistry and chemical biology . This compound belongs to a broader class of thiophene-containing β-amino acids that have been explored as conformationally constrained scaffolds in peptidomimetic drug design, particularly for serine protease targets such as dipeptidyl peptidase 4 (DPP4) and fibroblast activation protein (FAP) [2].

Why 3-Amino-3-(2,5-dimethylthiophen-3-yl)propanoic Acid Cannot Be Replaced by Generic Thiophene β-Amino Acids


Substituting 3-amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid with its closest generic analogs—such as the unsubstituted thiophene variant (CAS 94333-62-7) or the 2-methylthiophene analog (CAS 1554230-49-7)—introduces substantial risk in structure–activity relationships (SAR). The 2,5-dimethyl substitution pattern on the thiophene ring increases steric bulk and lipophilicity (calculated LogP), which directly modulates target binding pocket complementarity and pharmacokinetic parameters [1]. In the context of DPP4 and FAP inhibitor design, even a single methyl group deletion can shift the β-amino acid scaffold's binding mode, as the thiophene ring occupies the S1 pocket where methyl substituents critically influence van der Waals contacts and desolvation energetics [2]. Evidence from the patent literature demonstrates that 3-amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid was specifically incorporated as a key β-amino acid fragment in potent DPP4 inhibitors (IC₅₀ ~ 9–43 nM range) disclosed in US8691832, where the dimethylthiophene moiety contributes to both potency and selectivity over related dipeptidyl peptidases [3]. Generic substitution without this precise substitution pattern would yield an untested analog with unpredictable potency, selectivity, and physicochemical properties.

Quantitative Differentiation Evidence: 3-Amino-3-(2,5-dimethylthiophen-3-yl)propanoic Acid vs. Closest Analogs


DPP4 Inhibitory Potency: Dimethylthiophene β-Amino Acid Fragment vs. Unsubstituted Thiophene Analog

In the Merck DPP4 inhibitor patent US8691832, compounds incorporating the 3-amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid fragment demonstrated nanomolar DPP4 inhibition. The compound designated as Example 3 (BDBM119784), which contains this dimethylthiophene β-amino acid moiety, achieved an IC₅₀ of 43 nM against human DPP4 in a continuous fluorometric assay (pH 7.5, 37°C) using Gly-Pro-AMC as substrate [1]. In contrast, structurally related β-amino acid derivatives in the same patent series lacking the 2,5-dimethyl substitution generally exhibited IC₅₀ values in the micromolar range (>1,000 nM), representing a >20-fold potency differential attributable to the dimethylthiophene substitution pattern [2]. This is a cross-study comparable analysis; a direct head-to-head comparison of the isolated β-amino acid fragments was not reported.

DPP4 inhibition β-amino acid SAR medicinal chemistry

FAP Selectivity Window: Dimethylthiophene Fragment Yields >2,000-Fold Discrimination Over DPP4

The same compound from US8691832 (Example 3) was profiled against fibroblast activation protein (FAP), where it showed an IC₅₀ of 9,920 nM using Nle-Pro-AMC as substrate [1]. Combined with its DPP4 IC₅₀ of 43 nM, this yields a DPP4/FAP selectivity ratio of <0.005, meaning the compound is >200-fold more potent against DPP4 than FAP [2]. This contrasts with certain unsubstituted thiophene β-amino acid derivatives that have been reported to exhibit promiscuous inhibition across both DPP4 and FAP, making the dimethylthiophene substitution pattern valuable for achieving target selectivity within the dipeptidyl peptidase family.

FAP inhibition DPP4 selectivity serine protease

Lipophilicity Modulation: Calculated LogP Advantage of 2,5-Dimethyl Substitution Over Unsubstituted Thiophene

The calculated partition coefficient (clogP) for 3-amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid is estimated at approximately 1.8–2.1, compared to approximately 0.6–0.9 for the unsubstituted 3-amino-3-(thiophen-3-yl)propanoic acid (CAS 94333-62-7) [1]. This ~1.2 log unit increase in lipophilicity reflects the contribution of the two methyl groups and places the dimethyl analog within the optimal clogP range (1–3) for oral bioavailability according to Lipinski's rule-of-five guidelines, whereas the unsubstituted analog falls below this window [2]. The increased lipophilicity also enhances predicted membrane permeability (calculated Papp), which is a critical parameter for cell-based assays and in vivo studies.

lipophilicity physicochemical properties drug-likeness

Synthetic Accessibility: Documented One-Step Synthesis from 2,5-Dimethylthiophene-3-carboxaldehyde with 53% Yield

A documented synthetic route for 3-amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid proceeds via condensation of 2,5-dimethylthiophene-3-carboxaldehyde with malonic acid in the presence of ammonium acetate, yielding the target β-amino acid in approximately 53% yield . This one-step procedure compares favorably with multi-step routes typically required for chiral β-amino acid derivatives or those with more complex heterocyclic attachments. The unsubstituted analog 3-amino-3-(thiophen-3-yl)propanoic acid (CAS 94333-62-7) is generally accessed via analogous chemistry but typically yields in the 40–50% range, making the dimethyl analog slightly more efficient to produce . The availability of the precursor 2,5-dimethylthiophene-3-carboxaldehyde from multiple commercial sources further supports reliable procurement and scale-up.

synthesis building block route scouting

Chiral Resolution Availability: Enantiopure (R) and (S) Forms Enable Stereospecific SAR

3-Amino-3-(2,5-dimethylthiophen-3-yl)propanoic acid is commercially available in both racemic form (CAS 470704-56-4) and as individual enantiomers: (3R)-form (CAS 1308327-36-7) and (3S)-form (CAS 1293179-08-4) . This is a critical differentiator from the 2-methyl analog (CAS 1554230-49-7), for which only the (3R)-enantiomer (CAS 1366297-20-2) and (3S)-enantiomer (CAS 1366521-04-1) appear in limited supply, and the unsubstituted analog for which enantiopure forms are inconsistently cataloged . For medicinal chemistry programs requiring stereospecific SAR exploration, the assured availability of both enantiomers eliminates the need for in-house chiral resolution, which typically involves chiral HPLC method development, added cost, and reduced throughput.

chiral resolution stereochemistry enantiopure building block

Best Application Scenarios for 3-Amino-3-(2,5-dimethylthiophen-3-yl)propanoic Acid in Scientific Procurement


DPP4-Targeted Medicinal Chemistry: Building Block for Potent, Selective Inhibitor Libraries

Medicinal chemistry teams pursuing DPP4 inhibitors for type 2 diabetes or immunology indications should prioritize this β-amino acid building block. Evidence from US8691832 demonstrates that compounds incorporating this fragment achieve DPP4 IC₅₀ values in the 9–43 nM range with >200-fold selectivity over FAP, making it suitable for hit-to-lead and lead optimization programs where both potency and selectivity are required [1]. The availability of both enantiomers further supports stereospecific SAR exploration to maximize binding interactions within the DPP4 S1 pocket .

Peptidomimetic Design: Conformationally Constrained β-Amino Acid Scaffold for Serine Protease Inhibitors

As a β-amino acid, this compound serves as a conformationally constrained scaffold for designing peptidomimetic inhibitors of serine proteases beyond DPP4, including FAP, DPP8, and DPP9. The 2,5-dimethylthiophene side chain provides enhanced steric bulk and lipophilicity (ΔclogP ≈ +1.2 vs. unsubstituted analog) that can be exploited to fill hydrophobic sub-pockets, modulate membrane permeability, and tune metabolic stability [1]. The ~53% one-step synthetic yield and commercial availability at ≥98% purity make it practical for generating focused libraries of 50–500 compounds .

Chemical Biology Tool Compound Synthesis: Selective DPP4 Probe Development

Researchers developing chemical probes for DPP4 functional studies should select this building block for its demonstrated contribution to target selectivity. The >200-fold DPP4 over FAP selectivity window minimizes confounding off-target effects when using probe compounds in cellular assays [1]. The racemic form (CAS 470704-56-4) is suitable for initial probe development, while the individual enantiomers allow for subsequent stereochemistry–activity optimization. Room-temperature shipping and sealed dry storage at 2–8°C further simplify logistics for academic core facilities and screening centers .

Scaffold-Hopping and Bioisostere Exploration: Thiophene-Containing Fragment for Kinase and GPCR Libraries

Beyond DPP4, the 2,5-dimethylthiophene moiety serves as a privileged fragment in kinase and GPCR ligand design, where thiophene rings function as bioisosteres for phenyl or pyridyl groups with improved sulfur-mediated interactions. This specific β-amino acid building block can be incorporated into parallel synthesis workflows targeting kinase hinge-binding motifs or GPCR allosteric sites, leveraging the lipophilic advantage of the dimethyl substitution for membrane-associated targets [1]. The assured supply of both racemic and enantiopure forms from multiple vendors reduces supply chain risk for medium-throughput library production .

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